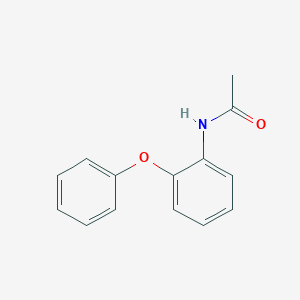

N-(2-phénoxyphényl)acétamide

Vue d'ensemble

Description

N-(2-Phenoxyphenyl)acetamide is an organic compound with the molecular formula C14H13NO2 It is characterized by the presence of a phenoxy group attached to the phenyl ring of an acetamide moiety

Applications De Recherche Scientifique

Chemistry: It serves as a precursor for the synthesis of more complex organic molecules.

Biology: The compound has been studied for its potential biological activities, including antimicrobial and antifungal properties.

Medicine: Research has indicated its potential as a lead compound for the development of new pharmaceuticals.

Mécanisme D'action

Target of Action

N-(2-phenoxyphenyl)acetamide is a synthetic compound that has been studied for its fungicidal activities The primary targets of this compound are not explicitly mentioned in the available literature

Mode of Action

Studies on similar compounds suggest that they may interact with their targets to inhibit certain biological processes, leading to their fungicidal activity . The specific interactions and resulting changes caused by N-(2-phenoxyphenyl)acetamide remain to be elucidated.

Biochemical Pathways

It’s known that similar compounds can interfere with various biochemical pathways, leading to their fungicidal effects

Result of Action

It has been suggested that similar compounds may exert their effects by inhibiting certain biological processes, leading to their fungicidal activity . More research is needed to understand the specific molecular and cellular effects of N-(2-phenoxyphenyl)acetamide.

Action Environment

It is known that environmental conditions can significantly impact the effectiveness of similar compounds

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: N-(2-Phenoxyphenyl)acetamide can be synthesized through several methods. One common approach involves the reaction of 2-phenoxyaniline with acetic anhydride in the presence of a base such as pyridine. The reaction typically proceeds under reflux conditions, resulting in the formation of the desired acetamide derivative.

Industrial Production Methods: In an industrial setting, the synthesis of N-(2-phenoxyphenyl)acetamide may involve the use of continuous flow reactors to ensure efficient mixing and heat transfer. The reaction conditions are optimized to achieve high yields and purity of the final product. Solvent recovery and recycling are also integral parts of the industrial process to minimize waste and reduce production costs.

Analyse Des Réactions Chimiques

Types of Reactions: N-(2-Phenoxyphenyl)acetamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding phenoxy acids.

Reduction: Reduction reactions can convert the acetamide group to an amine.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Reagents like halogens, nitrating agents, and sulfonating agents can be employed under controlled conditions.

Major Products Formed:

Oxidation: Phenoxy acids.

Reduction: Corresponding amines.

Substitution: Various substituted derivatives depending on the reagents used.

Comparaison Avec Des Composés Similaires

- N-(4-Phenoxyphenyl)acetamide

- N-(2-Phenoxyphenyl)propionamide

- N-(2-Phenoxyphenyl)butyramide

These comparisons highlight the uniqueness of N-(2-phenoxyphenyl)acetamide in terms of its specific structural features and resultant properties.

Activité Biologique

N-(2-phenoxyphenyl)acetamide, a compound of interest in medicinal chemistry, has garnered attention for its diverse biological activities. This article reviews the compound's mechanisms of action, therapeutic potential, and relevant research findings, supported by data tables and case studies.

Chemical Structure and Properties

N-(2-phenoxyphenyl)acetamide features a phenoxy group attached to a phenyl ring, contributing to its unique pharmacological profile. Its molecular formula is CHNO, with a molecular weight of approximately 241.29 g/mol.

The biological activity of N-(2-phenoxyphenyl)acetamide is primarily attributed to its interaction with various molecular targets, including:

- Enzyme Inhibition : The compound has shown potential in inhibiting specific enzymes involved in disease pathways.

- Receptor Binding : It interacts with receptors that modulate neurotransmission and inflammatory responses.

Biological Activities

Research indicates that N-(2-phenoxyphenyl)acetamide exhibits several notable biological activities:

- Anticancer Activity : Studies have demonstrated its effectiveness against various cancer cell lines.

- Neuroprotective Effects : The compound has been evaluated for its potential in neurodegenerative diseases.

- Antimicrobial Properties : It shows promise in combating bacterial and fungal infections.

Anticancer Activity

A study investigated the compound's effects on different cancer cell lines, revealing significant cytotoxicity:

| Cell Line | IC (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 (Breast) | 10.25 ± 2.5 | Induction of apoptosis |

| HepG2 (Liver) | 3.84 ± 0.54 | G2/M phase cell cycle arrest |

| A549 (Lung) | 5.00 ± 1.0 | Inhibition of cell proliferation |

The results indicate that N-(2-phenoxyphenyl)acetamide can induce apoptosis and disrupt the cell cycle in a dose-dependent manner, particularly in HepG2 cells where it was more effective than standard treatments like Doxorubicin .

Neuroprotective Effects

In a mouse model of Alzheimer's disease, N-(2-phenoxyphenyl)acetamide was evaluated for its ability to modulate neuroinflammation through PET imaging targeting the translocator protein (TSPO). The study found significant binding in regions associated with microglial activation, suggesting a role in neuroprotection .

Comparative Analysis with Related Compounds

The following table compares N-(2-phenoxyphenyl)acetamide with structurally similar compounds regarding their biological activities:

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| N-(2-phenoxyphenyl)acetamide | Phenoxy group | Anticancer, neuroprotective |

| N-(5-fluoro-2-phenoxyphenyl)acetamide | Fluorine substitution | Enhanced receptor affinity |

| N-(2,5-Dimethoxybenzyl)-N-(5-fluoro-2-phenoxyphenyl)acetamide | Dimethoxy substitution | Selective PBR agonist |

This comparison highlights the unique activity profile of N-(2-phenoxyphenyl)acetamide, particularly its dual role in anticancer and neuroprotective effects .

Propriétés

IUPAC Name |

N-(2-phenoxyphenyl)acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H13NO2/c1-11(16)15-13-9-5-6-10-14(13)17-12-7-3-2-4-8-12/h2-10H,1H3,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MKWIUUISIFXUPZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1=CC=CC=C1OC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H13NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80877474 | |

| Record name | 2-Phenoxyacetanilide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80877474 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

227.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

>34.1 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID24792800 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

143359-96-0 | |

| Record name | 2-Phenoxyacetanilide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80877474 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does the N-(2-phenoxyphenyl)acetamide derivative, N-(2,5-Dimethoxybenzyl)-2-18F-fluoro-N-(2-phenoxyphenyl)acetamide (18F-PBR06), help visualize microglial activation in Alzheimer's disease?

A1: 18F-PBR06 binds to the translocator protein (TSPO) [, ], also known as the 18 kDa translocator protein, which is overexpressed in activated microglia. Microglia, the resident immune cells of the brain, become activated in response to amyloid plaques and tau tangles, the hallmarks of Alzheimer's disease. By using Positron Emission Tomography (PET) imaging with 18F-PBR06, researchers can visualize and quantify the distribution of activated microglia in the brains of living subjects, offering insights into the progression of the disease.

Q2: What are the advantages of using 18F-PBR06 for imaging TSPO in Alzheimer's disease compared to other methods?

A2: 18F-PBR06 offers several advantages for imaging TSPO:

- High Sensitivity: 18F-PBR06 exhibits high affinity for TSPO, enabling the detection of even subtle changes in microglial activation [, ].

- In Vivo Imaging: PET imaging with 18F-PBR06 allows researchers to study microglial activation in living subjects, providing a dynamic view of disease progression [, ]. This is in contrast to methods like immunohistochemistry, which require post-mortem tissue analysis.

- Quantitative Data: PET imaging provides quantifiable data on 18F-PBR06 uptake, allowing for objective comparisons between different groups or time points [].

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.